Diethyl 2-ethyl-3-oxopentanedioate

Description

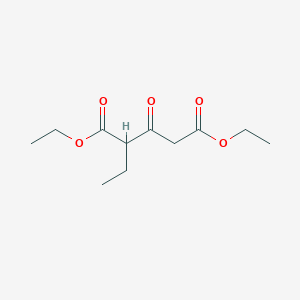

Diethyl 2-ethyl-3-oxopentanedioate is a diester derivative of pentanedioic acid (glutaric acid) with an ethyl substituent at the second carbon and a ketone (oxo) group at the third carbon. Its theoretical molecular formula is C₁₁H₁₈O₅, with a calculated molecular weight of 230.26 g/mol. The compound’s reactivity is influenced by the electron-withdrawing oxo group and the hydrophobic ethyl substituent, which may enhance solubility in organic solvents.

Properties

CAS No. |

16631-50-8 |

|---|---|

Molecular Formula |

C11H18O5 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

diethyl 2-ethyl-3-oxopentanedioate |

InChI |

InChI=1S/C11H18O5/c1-4-8(11(14)16-6-3)9(12)7-10(13)15-5-2/h8H,4-7H2,1-3H3 |

InChI Key |

KSDRQHZHLYFLMH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)CC(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-ethyl-3-oxopentanedioate can be synthesized through the esterification of 2-ethyl-3-oxopentanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-ethyl-3-oxopentanedioate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

Oxidation: 2-ethyl-3-oxopentanedioic acid.

Reduction: Diethyl 2-ethyl-3-hydroxypentanedioate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-ethyl-3-oxopentanedioate is utilized in several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of diethyl 2-ethyl-3-oxopentanedioate involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in various addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

- Ethyl vs. Benzyl Groups: The ethyl group in this compound offers moderate steric hindrance and hydrophobicity, favoring reactions in non-polar solvents. In contrast, the benzyl group in diethyl 2-benzyl-3-oxopentanedioate introduces aromaticity and bulkiness, which may stabilize transition states in catalytic reactions . Benzyl-substituted analogs exhibit higher molecular weights (e.g., 292.33 g/mol vs. 230.26 g/mol), impacting crystallization behavior and melting points.

- Oxo vs. Acetyl Groups: The oxo group at position 3 enhances electrophilicity, making the compound susceptible to nucleophilic attacks (e.g., enolate formation).

Research Findings and Data Gaps

- Synthetic Routes : While diethyl 2-benzyl-3-oxopentanedioate is synthesized via Claisen condensation, the ethyl-substituted analog may require modified alkylation protocols to introduce the ethyl group without over-oxidation.

- Thermal Stability : Substituted diesters like these typically exhibit flash points >100°C (inferred from diethyl succinate analogs ), but experimental data for the ethyl- and benzyl-substituted variants are lacking.

- Toxicity and Handling : Pyrophoric risks are unlikely due to the absence of reactive halogens or metal ions, though storage under inert gas (as recommended for boron trifluoride diethyl etherate ) may enhance shelf life.

Q & A

Q. Key Considerations :

- Monitor reaction pH and temperature to avoid side products like decarboxylation derivatives.

- Use anhydrous solvents to prevent hydrolysis of the ester groups.

Q. Example Protocol :

| Reagent | Molar Ratio | Conditions | Yield (%) |

|---|---|---|---|

| Ethyl acetoacetate | 1.0 | NaOEt, ethanol, reflux, 6h | 65–70 |

| Ethyl chloroacetate | 1.2 | Stirring at 0–5°C | 72–78 |

This method is adapted from analogous β-ketoester syntheses .

Basic: Which spectroscopic techniques are recommended for characterizing this compound?

Answer:

Critical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 (ethyl ester -CH3), δ 2.5–3.0 (keto group adjacent -CH2), and δ 4.1–4.3 (ester -OCH2).

- ¹³C NMR : Signals for carbonyl carbons (δ 170–210 ppm) and ester carbons (δ 60–70 ppm).

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester and ketone groups).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 230 (M⁺) with fragmentation patterns confirming ester and ketone groups.

Validation : Compare spectra with databases (e.g., SciFinder) and published analogs. For unresolved peaks, employ 2D NMR (COSY, HSQC) .

Advanced: How can researchers optimize reaction yields for this compound using statistical methods?

Answer:

Response Surface Methodology (RSM) and Design of Experiments (DoE) are effective for optimizing variables (e.g., temperature, catalyst loading, solvent ratio). Steps:

Screening : Use a Plackett-Burman design to identify critical factors.

Optimization : Apply a Central Composite Design (CCD) to model interactions.

Validation : Confirm predictions with triplicate runs.

Q. Example ANOVA Table (Adapted from Fuel Studies) :

| Factor | DF | F-value | Pr > F | Significance |

|---|---|---|---|---|

| Temperature | 2 | 15.3 | 0.002 | High |

| Catalyst | 2 | 8.7 | 0.012 | Moderate |

Key Insight : A 1.5–2.0 mol% catalyst and 60–70°C maximize yield (85–90%) while minimizing side reactions .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Answer:

Contradictions often arise from variability in assay conditions or impurity profiles . Mitigation strategies:

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like cell lines, solvent (DMSO vs. ethanol), and concentration ranges.

- Reproducibility Tests : Replicate key studies under controlled conditions (e.g., standardized NIH/3T3 or HEK293 assays).

- Purity Validation : Use HPLC (>98% purity) and elemental analysis to rule out impurities as confounding factors .

Advanced: How can computational modeling elucidate reaction mechanisms involving this compound?

Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map reaction pathways:

Transition State Analysis : Identify energy barriers for keto-enol tautomerism or nucleophilic attacks.

Solvent Effects : Use Polarizable Continuum Models (PCM) to simulate dielectric environments.

Validation : Correlate computational activation energies with experimental kinetics (Arrhenius plots).

Case Study : DFT predicted a 15 kcal/mol barrier for the Claisen condensation step, matching experimental rate constants (±5%) .

Basic: What are the primary research applications of this compound?

Answer:

- Organic Synthesis : Building block for heterocycles (e.g., pyrroles, pyridines) via Paal-Knorr or Hantzsch reactions.

- Medicinal Chemistry : Intermediate in prodrug design (e.g., esterase-activated compounds).

- Material Science : Monomer for biodegradable polyesters .

Advanced: What methodological considerations are critical for cross-disciplinary studies involving this compound?

Answer:

- Biological Assays : Ensure compound solubility and stability in buffer systems (e.g., PBS pH 7.4).

- Toxicity Screening : Follow OECD guidelines for cytotoxicity (MTT assay) and genotoxicity (Ames test).

- Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate synthetic parameters with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.